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E3 Ligase Ligand-linker Conjugate 63 -

E3 Ligase Ligand-linker Conjugate 63

Catalog Number: EVT-12497421
CAS Number:
Molecular Formula: C36H48N6O6S
Molecular Weight: 692.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-linker Conjugate 63 is a compound that plays a pivotal role in the field of targeted protein degradation, particularly within the framework of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to direct specific proteins for degradation by the proteasome, thereby providing a novel therapeutic strategy for diseases that involve dysregulated protein levels. The compound is characterized by its ability to bind to an E3 ubiquitin ligase, facilitating the ubiquitination of target proteins, which is essential for their subsequent degradation.

Source and Classification

E3 Ligase Ligand-linker Conjugate 63 is classified as a small molecule and is part of a broader class of compounds known as E3 ligase ligands. These ligands are crucial in the formation of ternary complexes that include the target protein and the E3 ligase, leading to enhanced specificity in protein degradation. The compound is synthesized through various chemical methodologies that allow for the precise attachment of linkers to E3 ligands, optimizing their efficacy in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 Ligase Ligand-linker Conjugate 63 involves several key steps:

  1. Selection of E3 Ligand: The choice of E3 ligase ligand is critical. Commonly used ligands include those for cereblon, von Hippel-Lindau, inhibitor of apoptosis proteins, and MDM2. These ligands are selected based on their binding affinity and structural compatibility with the target protein.
  2. Linker Chemistry: The linker serves as a bridge between the E3 ligand and the target protein binding unit. Various linker chemistries can be employed, including flexible linkers that allow for conformational freedom and rigid linkers that may enhance stability and specificity.
  3. Coupling Reactions: Coupling reactions are performed to attach the linker to the E3 ligand. Common methods include amide bond formation or thioesterification, which can be optimized based on the desired properties of the final conjugate.
  4. Purification and Characterization: Post-synthesis, the compound undergoes purification using techniques such as high-performance liquid chromatography (HPLC) followed by characterization through mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity.
Molecular Structure Analysis

Structure and Data

E3 Ligase Ligand-linker Conjugate 63 features a distinct molecular architecture comprising:

  • E3 Ligand Moiety: This part binds specifically to an E3 ubiquitin ligase.
  • Linker Region: A chemically versatile segment that connects the E3 ligand to the target protein binding unit.
  • Target Protein Binding Unit: This unit is designed to recognize and bind specifically to the target protein intended for degradation.

The molecular weight, solubility, and other physicochemical properties are meticulously evaluated during development to ensure optimal performance in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in generating E3 Ligase Ligand-linker Conjugate 63 include:

  • Ubiquitination Reaction: Upon binding of the conjugate to both the target protein and E3 ligase, ubiquitin molecules are transferred from the E3 ligase to lysine residues on the target protein.
  • Formation of Ternary Complexes: The successful formation of these complexes is essential for effective substrate recognition and subsequent degradation by the proteasome.
  • Degradation Pathway Activation: Following ubiquitination, polyubiquitinated proteins are recognized by the 26S proteasome, leading to their degradation.
Mechanism of Action

Process and Data

The mechanism of action for E3 Ligase Ligand-linker Conjugate 63 involves several sequential steps:

  1. Binding: The conjugate binds simultaneously to both an E3 ubiquitin ligase and a specific target protein.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues on the target protein.
  3. Recognition by Proteasome: The polyubiquitinated target protein is recognized by the proteasome, initiating its degradation.
  4. Release of Degradation Products: The end products of this process are typically small peptides or amino acids that can be recycled by the cell.

This targeted approach allows for selective degradation of proteins implicated in various diseases, offering potential therapeutic benefits.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

E3 Ligase Ligand-linker Conjugate 63 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 300 to 600 Daltons depending on the specific structure.
  • Solubility: Designed for optimal solubility in aqueous environments, facilitating cellular uptake.
  • Stability: Stability under physiological conditions is crucial; hence, modifications are made to enhance resistance against metabolic degradation.
  • Lipophilicity: A balanced lipophilicity ensures efficient membrane permeability while maintaining solubility.

These properties are essential for ensuring effective biological activity and pharmacokinetics.

Applications

Scientific Uses

E3 Ligase Ligand-linker Conjugate 63 has significant applications in various scientific fields:

  • Drug Development: It serves as a critical component in designing PROTACs aimed at degrading specific proteins involved in cancer or other diseases.
  • Biological Research: It enables researchers to study protein function by selectively degrading proteins within cellular systems.
  • Therapeutic Strategies: The compound represents a promising avenue for developing therapies targeting previously "undruggable" proteins due to its specificity and efficiency in inducing protein degradation.

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 63

IUPAC Name

tert-butyl 2-[5-[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

Molecular Formula

C36H48N6O6S

Molecular Weight

692.9 g/mol

InChI

InChI=1S/C36H48N6O6S/c1-22(2)30(28-16-29(39-48-28)41-19-36(20-41)11-13-40(14-12-36)34(46)47-35(4,5)6)33(45)42-18-26(43)15-27(42)32(44)37-17-24-7-9-25(10-8-24)31-23(3)38-21-49-31/h7-10,16,21-22,26-27,30,43H,11-15,17-20H2,1-6H3,(H,37,44)/t26-,27+,30?/m1/s1

InChI Key

QBGJLTKXIGOKLG-QERCTFSXSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O

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